7ACC2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

作用机制

化合物 19 通过抑制单羧酸转运蛋白 4 (MCT4) 介导的乳酸转运来发挥作用。 这种抑制限制了癌细胞为三羧酸循环提供燃料的能力,从而导致细胞毒作用 . 此外,它抑制亲环蛋白 D,防止神经元细胞的程序性坏死 .

生化分析

Biochemical Properties

7ACC2 plays a crucial role in biochemical reactions, particularly in the context of cancer metabolism . It interacts with the monocarboxylate transporter, a protein that facilitates the transport of lactate across the cell membrane . The nature of this interaction is inhibitory, with this compound effectively blocking the influx of lactate into cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting lactate influx, which is a critical process in cancer cell metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the monocarboxylate transporter . By inhibiting this transporter, this compound prevents the influx of lactate into cells . This action can lead to changes in gene expression and can influence the activation or inhibition of enzymes .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . At certain thresholds, this compound has been observed to significantly inhibit tumor growth . At high doses, there may be potential toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to lactate transport . It interacts with enzymes such as the monocarboxylate transporter and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the monocarboxylate transporter . This interaction can affect the localization or accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is likely associated with the monocarboxylate transporter, given its role as an inhibitor of this transporter .

准备方法

化合物 19 的合成涉及多个步骤,包括色烯核的形成和随后的官能化。反应条件通常涉及使用有机溶剂、催化剂和特定的温度控制。 工业生产方法可能有所不同,但通常遵循类似的合成路线,并针对大规模生产进行了优化 .

化学反应分析

科学研究应用

化合物 19 具有多种科学研究应用:

化学: 它被用作研究乳酸转运抑制的模型化合物。

生物学: 研究表明,它可以通过抑制亲环蛋白 D 依赖的程序性坏死来保护神经元免受氧葡萄糖剥夺/复氧的损伤.

相似化合物的比较

化合物 19 由于其双激酶抑制特性及其抑制乳酸转运的能力而独一无二。类似的化合物包括:

化合物 21: 另一种抑制 SARS-CoV-2 3CL 蛋白酶的先导抗病毒化合物.

化合物 29: 一种具有类似生化特性的二氢乳清酸脱氢酶抑制剂.

布雷泊替尼: 一种与化合物 19 相关的临床 JAK1/TYK2 双重抑制剂.

这些化合物在结构上有一些相似之处,但在其特定靶点和应用方面有所不同,突出了化合物 19 在其双重抑制和乳酸转运抑制特性方面的独特性。

属性

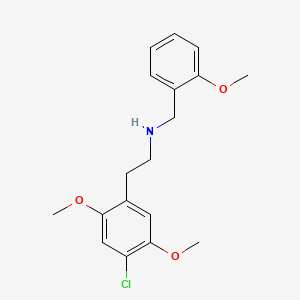

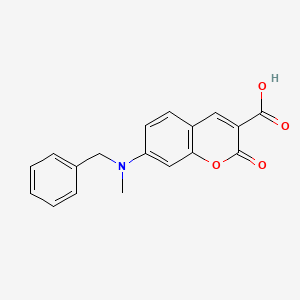

IUPAC Name |

7-[benzyl(methyl)amino]-2-oxochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-19(11-12-5-3-2-4-6-12)14-8-7-13-9-15(17(20)21)18(22)23-16(13)10-14/h2-10H,11H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKDQPFUOFAMRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC3=C(C=C2)C=C(C(=O)O3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of 7ACC2 and how does it impact cancer cells?

A: this compound acts by inhibiting the Mitochondrial Pyruvate Carrier (MPC) [, , , , ]. This carrier protein is responsible for transporting pyruvate, a product of glucose metabolism, into the mitochondria for energy production. By blocking this process, this compound disrupts the ability of cancer cells to utilize lactate as an energy source, particularly in the context of the "reverse Warburg effect" [, ]. This metabolic disruption can lead to reduced tumor growth and enhanced sensitivity to treatments like radiotherapy [].

Q2: How does the inhibition of lactate uptake by this compound specifically affect tumor growth and progression?

A: Many tumors exhibit a metabolic symbiosis where some cancer cells rely on glycolysis and produce lactate, while others, often referred to as "reverse Warburg" cells, take up this lactate via MCT1 (Monocarboxylate Transporter 1) and utilize it for oxidative phosphorylation [, ]. This compound, by inhibiting MPC, disrupts this lactate uptake and utilization, leading to:

- Tumor reoxygenation: Inhibiting lactate-fueled metabolism can lead to increased oxygen availability within the tumor microenvironment, making it more susceptible to radiotherapy [].

- Inhibition of stemness properties: Research suggests that lactate uptake via MCT1 can contribute to stemness properties in certain cancer cells, making them more resistant to treatment and prone to recurrence. This compound, by blocking this uptake, can potentially reverse these effects [].

Q3: What is the structural information available for this compound?

A3: While the exact spectroscopic data hasn't been detailed in the provided abstracts, the chemical structure of this compound (7-(Benzyl(methyl)amino)-2-oxo-2H-chromene-3-carboxylic acid) allows for the deduction of key information:

Q4: Are there any known resistance mechanisms to this compound in cancer cells?

A4: While the provided research doesn't explicitly discuss resistance mechanisms specific to this compound, it's a crucial aspect to consider for any potential anticancer agent. Future studies are needed to determine if and how cancer cells might develop resistance to this compound, such as potential upregulation of alternative metabolic pathways or mutations in the MPC itself.

Q5: What are the potential future directions for research on this compound?

A5: Several avenues of research can further elucidate the potential of this compound as an anticancer therapeutic:

- In vivo studies: Further preclinical studies are crucial to validate the in vitro findings and assess the efficacy and safety of this compound in animal models [].

- Combination therapies: Evaluating this compound in combination with other anticancer therapies, such as radiotherapy or chemotherapy, could lead to synergistic effects and improved treatment outcomes [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。